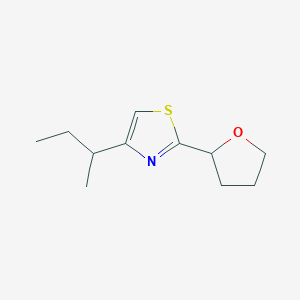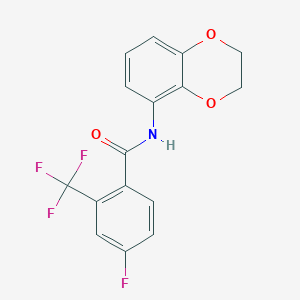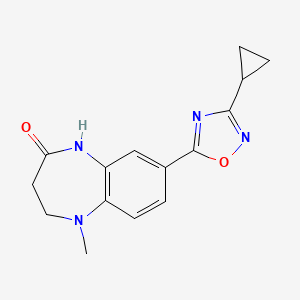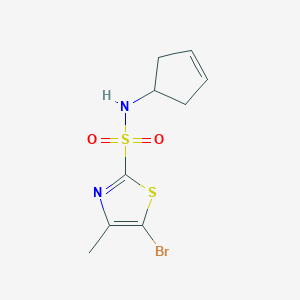
4-Butan-2-yl-2-(oxolan-2-yl)-1,3-thiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Butan-2-yl-2-(oxolan-2-yl)-1,3-thiazole is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. This compound is also known as BOXT and has been synthesized using different methods. The purpose of
Mécanisme D'action
The mechanism of action of 4-Butan-2-yl-2-(oxolan-2-yl)-1,3-thiazole is still under investigation. However, studies have shown that BOXT can interact with metal ions such as copper and iron, leading to changes in their fluorescence properties. BOXT has also been shown to inhibit the activity of certain enzymes, suggesting its potential use in drug development.
Biochemical and Physiological Effects:
Studies have shown that this compound has low toxicity and does not cause significant biochemical or physiological effects. However, further studies are needed to determine the long-term effects of BOXT on living organisms.
Avantages Et Limitations Des Expériences En Laboratoire
One of the significant advantages of using 4-Butan-2-yl-2-(oxolan-2-yl)-1,3-thiazole in lab experiments is its fluorescent properties, which make it a useful tool for detecting metal ions. BOXT is also relatively easy to synthesize and has a high yield. However, one of the limitations of using BOXT is its low solubility in water, which can make it challenging to work with in certain experiments.
Orientations Futures
There are several future directions for the study of 4-Butan-2-yl-2-(oxolan-2-yl)-1,3-thiazole. One of the significant areas of research is the development of new drugs based on BOXT's inhibitory properties. Another future direction is the investigation of BOXT's potential use in detecting metal ions in living organisms. Additionally, further studies are needed to determine the long-term effects of BOXT on living organisms and its potential toxicity.
Méthodes De Synthèse
The synthesis of 4-Butan-2-yl-2-(oxolan-2-yl)-1,3-thiazole has been achieved using different methods. One of the most common methods is the reaction between 2-oxo-1,3-thiazolidine and 1-bromo-4-butanol in the presence of a base such as potassium carbonate. The reaction results in the formation of BOXT as a white solid with a yield of up to 90%.
Applications De Recherche Scientifique
4-Butan-2-yl-2-(oxolan-2-yl)-1,3-thiazole has been studied for its potential applications in different fields of scientific research. One of the significant applications of BOXT is its use as a fluorescent probe for detecting metal ions such as copper and iron. BOXT has also been studied for its potential use in the development of new drugs for treating diseases such as cancer and Alzheimer's.
Propriétés
IUPAC Name |
4-butan-2-yl-2-(oxolan-2-yl)-1,3-thiazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NOS/c1-3-8(2)9-7-14-11(12-9)10-5-4-6-13-10/h7-8,10H,3-6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDRAMTPOKASDRJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1=CSC(=N1)C2CCCO2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(4-Chloro-3-methylphenyl)-[2-(2-hydroxypropan-2-yl)pyrrolidin-1-yl]methanone](/img/structure/B7641045.png)
![1,1-dioxo-N-[[3-(phenoxymethyl)phenyl]methyl]thian-3-amine](/img/structure/B7641052.png)

![(5-fluoropyridin-3-yl)-[2-(3-phenyl-1H-1,2,4-triazol-5-yl)pyrrolidin-1-yl]methanone](/img/structure/B7641057.png)
![N-[cyclopropyl-(4-methylpyrimidin-2-yl)methyl]-4-fluoro-3-methoxybenzamide](/img/structure/B7641058.png)
![4-fluoro-N-[(1-methylpyrazol-4-yl)methyl]-N-propan-2-yl-2-(trifluoromethyl)benzamide](/img/structure/B7641062.png)

![N-[2-methylsulfanyl-4-[2-(oxolan-2-yl)-1,3-thiazol-4-yl]phenyl]acetamide](/img/structure/B7641100.png)

![(3-Chloro-4-fluorophenyl)-(6-methyl-2,3-dihydropyrido[2,3-b][1,4]oxazin-1-yl)methanone](/img/structure/B7641108.png)
![N-[(3-cyclohexyloxyphenyl)methyl]-1,1-dioxothian-3-amine](/img/structure/B7641123.png)
![4-[[1-(3-Bromophenyl)cyclopropyl]amino]butanenitrile](/img/structure/B7641125.png)
![1-Benzofuran-3-yl-[4-[2-(2-hydroxyethyl)pyrazol-3-yl]piperidin-1-yl]methanone](/img/structure/B7641130.png)